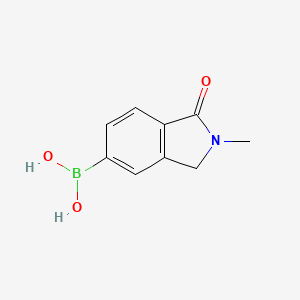

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid

説明

BenchChem offers high-quality (2-Methyl-1-oxoisoindolin-5-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methyl-1-oxoisoindolin-5-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2-methyl-1-oxo-3H-isoindol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c1-11-5-6-4-7(10(13)14)2-3-8(6)9(11)12/h2-4,13-14H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHVSQXEGJVZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=O)N(C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to (2-Methyl-1-oxoisoindolin-5-yl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid, a versatile building block in modern medicinal chemistry. We will delve into its core chemical properties, established synthetic routes, and its pivotal role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics.

Introduction: The Significance of the Isoindolinone Boronic Acid Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive molecules.[1][2] When functionalized with a boronic acid group, this scaffold gains the ability to participate in a wide array of powerful chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[3][4] The boronic acid moiety, a Lewis acid, can form reversible covalent bonds with diols and other nucleophiles, a property that is key to its utility in enzyme inhibition and molecular recognition.[1][5]

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid, with its N-methylated lactam, presents a specific set of steric and electronic properties that can be fine-tuned for targeted applications. The N-methylation can influence solubility, metabolic stability, and binding interactions with biological targets compared to its unsubstituted counterpart, (1-oxoisoindolin-5-yl)boronic acid.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key computed and experimental data for (2-Methyl-1-oxoisoindolin-5-yl)boronic acid and its parent compound.

| Property | (2-Methyl-1-oxoisoindolin-5-yl)boronic acid | (1-Oxoisoindolin-5-yl)boronic acid |

| CAS Number | 1190875-38-7[6] | 1346526-56-4[1] |

| Molecular Formula | C₉H₁₀BNO₃ | C₈H₈BNO₃[1] |

| Molecular Weight | 191.00 g/mol (calculated) | 176.97 g/mol [1] |

| Appearance | Solid (inferred) | Solid |

| Purity | ≥98% (typical) | ≥98%[1] |

| Storage Conditions | Inert atmosphere, 2-8°C (recommended) | Ambient temperature[1] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Soluble in organic solvents[1] |

Synthesis and Reactivity

The primary route for synthesizing isoindolinone boronic acids involves palladium-catalyzed cross-coupling reactions.[1] The most common and robust method is the Suzuki-Miyaura coupling of a halogenated isoindolinone precursor with a diboron reagent.

Synthetic Workflow: Suzuki-Miyaura Borylation

The following diagram illustrates a typical workflow for the synthesis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid.

Caption: Synthetic workflow for (2-Methyl-1-oxoisoindolin-5-yl)boronic acid.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of the pinacol ester precursor, which can then be hydrolyzed to the final boronic acid.

Materials:

-

5-Bromo-2-methylisoindolin-1-one

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Brine

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-Bromo-2-methylisoindolin-1-one (1.0 eq), Bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the (2-Methyl-1-oxoisoindolin-5-yl)boronic acid pinacol ester.

-

Hydrolysis (optional but typical): The resulting pinacol ester can be hydrolyzed to the free boronic acid by treatment with a strong acid (e.g., HCl) in a suitable solvent system (e.g., acetone/water).

Applications in Medicinal Chemistry and Drug Discovery

The (2-Methyl-1-oxoisoindolin-5-yl)boronic acid scaffold is a valuable precursor for the synthesis of a wide range of biologically active molecules. The boronic acid moiety serves as a handle for introducing diverse aryl and heteroaryl groups via Suzuki-Miyaura coupling, enabling the rapid generation of compound libraries for lead discovery and optimization.

Key Therapeutic Areas

Derivatives of isoindolinone boronic acids have shown promise in several therapeutic areas:

-

Anticancer Agents: Structural analogs have demonstrated cytotoxicity against cancer cell lines, such as MCF-7 breast cancer cells, through mechanisms like proteasome inhibition.[1]

-

Antimicrobial Activity: These compounds can act as inhibitors of β-lactamase enzymes, potentially restoring the efficacy of β-lactam antibiotics against resistant bacterial strains like MRSA.[1]

-

Kinase Inhibitors: The isoindolinone scaffold can be elaborated to target various kinases, which are critical targets in oncology and inflammatory diseases.[1]

-

Anti-inflammatory Effects: Derivatives have been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 in preclinical models.[1]

Role in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis.[3][7] The reaction of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid with an aryl or heteroaryl halide (or triflate) provides a powerful method for constructing biaryl structures, which are common motifs in marketed drugs.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid is a highly valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its straightforward synthesis and reactivity in robust cross-coupling reactions make it an attractive starting material for drug discovery programs targeting a range of diseases. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (2020, September 21). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Molecular recognition with boronic acids—applications in chemical biology - PMC. (2010, August 25). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (2013, September 1). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH. (2024, May 1). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (2015, August 19). National Institutes of Health. Retrieved January 19, 2026, from [Link]

Sources

- 1. (1-Oxoisoindolin-5-YL)boronic acid (1346526-56-4) for sale [vulcanchem.com]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (2-Methyl-1-oxoisoindolin-5-yl)boronic acid CAS#: 1190875-38-7 [m.chemicalbook.com]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid

Introduction

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid is a key building block in modern medicinal chemistry. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of contemporary drug discovery for the formation of carbon-carbon bonds.[1] The isoindolinone scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of a boronic acid moiety at the 5-position provides a versatile handle for the synthesis of a diverse array of derivatives. This guide provides a detailed exploration of the synthetic routes to this valuable compound, intended for researchers, scientists, and professionals in drug development. We will delve into two primary synthetic strategies: a classical approach via a halogenated intermediate and a more contemporary method involving direct C-H activation.

Part 1: The Classical Approach: Halogenation Followed by Miyaura Borylation

This well-established route is a reliable and predictable method for the synthesis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid. It involves a three-step sequence:

-

Synthesis of the Isoindolinone Core: Preparation of 2-methylisoindolin-1-one.

-

Regioselective Halogenation: Introduction of a bromine atom at the 5-position.

-

Palladium-Catalyzed Borylation: Conversion of the aryl bromide to the corresponding boronic acid pinacol ester, followed by hydrolysis.

Step 1: Synthesis of 2-Methylisoindolin-1-one

The synthesis of the N-methylated isoindolinone core is the foundational step. A common and efficient method involves the reaction of phthalide with an aqueous solution of methylamine.

Experimental Protocol:

A mixture of phthalide and an aqueous solution of methylamine (40%) is heated in a sealed vessel. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the excess methylamine and water are removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-methylisoindolin-1-one.

Causality of Experimental Choices:

-

Methylamine: Serves as the nitrogen source for the lactam ring. Using an aqueous solution is often convenient and avoids the need to handle gaseous methylamine.

-

Sealed Vessel: Necessary to maintain the concentration of the volatile methylamine and to allow the reaction to be heated above the boiling point of the reactants.

-

Purification: Recrystallization is often sufficient for obtaining a high-purity product, which is crucial for the subsequent steps.

Step 2: Synthesis of 5-Bromo-2-methylisoindolin-1-one

The next crucial step is the regioselective bromination of the 2-methylisoindolin-1-one core. Electrophilic aromatic substitution on the benzene ring of the isoindolinone is directed by the electron-donating character of the lactam nitrogen and the steric hindrance of the carbonyl group. The position para to the nitrogen (C5) is electronically activated and sterically accessible, making it the most likely site for bromination. A common reagent for this transformation is N-Bromosuccinimide (NBS).

Experimental Protocol:

2-Methylisoindolin-1-one is dissolved in a suitable solvent such as acetonitrile. The solution is cooled to a low temperature (e.g., 0 °C or -10°C), and N-Bromosuccinimide (NBS) is added portion-wise.[2] The reaction is stirred for several hours, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent like chloroform. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography to afford 5-bromo-2-methylisoindolin-1-one.[2]

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): A convenient and milder source of electrophilic bromine compared to liquid bromine, which can lead to over-bromination and side reactions.

-

Acetonitrile: A polar aprotic solvent that is suitable for this type of reaction.

-

Low Temperature: Helps to control the reactivity of the bromination and minimize the formation of byproducts.

Step 3: Miyaura Borylation and Deprotection

The final step in this classical route is the conversion of the aryl bromide to the boronic acid. This is typically achieved in two stages: a palladium-catalyzed Miyaura borylation to form a stable boronate ester (usually the pinacol ester), followed by hydrolysis to the free boronic acid.[3]

Experimental Protocol - Borylation:

A mixture of 5-bromo-2-methylisoindolin-1-one, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), and a base like potassium acetate (KOAc) is heated in an inert solvent (e.g., dioxane or DMSO) under an inert atmosphere (e.g., nitrogen or argon).[4] The reaction is monitored until the starting material is consumed. The mixture is then cooled, filtered, and the solvent is removed. The resulting crude (2-Methyl-1-oxoisoindolin-5-yl)boronic acid pinacol ester is then taken to the deprotection step.

Experimental Protocol - Deprotection:

The crude pinacol ester can be deprotected using various methods. A common procedure involves transesterification with diethanolamine followed by acidic hydrolysis.[5][6] The crude ester is dissolved in a solvent like ether, and diethanolamine is added, leading to the precipitation of the diethanolamine boronate adduct.[5][6] This precipitate is then filtered and treated with an aqueous acid (e.g., 0.1 M HCl) to yield the final (2-Methyl-1-oxoisoindolin-5-yl)boronic acid.[5][6]

Causality of Experimental Choices:

-

Bis(pinacolato)diboron (B₂pin₂): A stable and easy-to-handle source of boron.

-

PdCl₂(dppf): A robust and commonly used palladium catalyst for Miyaura borylation reactions.

-

Potassium Acetate (KOAc): A mild base that is crucial for the catalytic cycle.

-

Inert Atmosphere: Prevents the degradation of the palladium catalyst.

-

Two-Step Deprotection: The isolation of the diethanolamine adduct can facilitate purification before the final hydrolysis to the often more polar and potentially less stable boronic acid.

Workflow for the Classical Approach:

Caption: C-H activation route to the target compound.

Comparative Analysis of Synthetic Routes

| Feature | Classical Route (via Bromide) | C-H Activation Route |

| Number of Steps | 3 (from 2-methylisoindolin-1-one) | 2 (from 2-methylisoindolin-1-one) |

| Atom Economy | Lower (involves bromination and de-bromination) | Higher (direct C-H functionalization) |

| Predictability | High (regioselectivity of bromination is well-defined) | Moderate to High (regioselectivity can be influenced by catalyst and ligand choice) |

| Reagents | Uses NBS and a palladium catalyst | Uses an iridium catalyst |

| Green Chemistry | Less "green" due to the use of a halogenating agent | More "green" by avoiding halogenation |

Conclusion

The synthesis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid can be successfully achieved through multiple synthetic strategies. The classical approach, involving the bromination of 2-methylisoindolin-1-one followed by a Miyaura borylation, offers a robust and predictable route. For applications where atom economy and a reduction in synthetic steps are paramount, the direct C-H borylation using an iridium catalyst presents a compelling and modern alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, and available resources. Both pathways provide access to this valuable building block, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

-

Frohner, W., et al. (2005). Synthesis and structure of 5-bromo-1-methylindolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1553. [Link]

-

Wikipedia. (2023, December 2). Miyaura borylation. In Wikipedia. Retrieved from [Link]

-

Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(18), 4814–4817. [Link]

-

Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(2), 252–255. [Link]

-

Koo, B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(8), 2054–2057. [Link]

-

Koo, B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC, NIH Public Access. [Link]

-

Hinkes, S. P. A., & Klein, C. D. P. (2019). The deprotection of boronic esters can be performed under mild conditions in the presence of methylboronic acid. Organic Letters, 21(9), 3048–3052. [Link]

-

Chen, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 230, 114106. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

ResearchGate. (n.d.). Miyaura borylation. Retrieved from [Link]

-

Bolshan, Y., & Batey, R. A. (2005). A mild Pd-catalyzed process for the borylation of alkyl bromides has been developed using bis(pinacolato)diboron as a boron source. Organic Letters, 7(8), 1483–1486. [Link]

-

Wang, D., et al. (2009). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Letters in Organic Chemistry, 6(8), 664–667. [Link]

Sources

- 1. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 2. 5-Bromo-1-methylindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid

Abstract

This technical guide provides a comprehensive framework for the structural analysis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid, a key building block in contemporary drug discovery. Recognizing the criticality of unambiguous structural confirmation, this document outlines a multi-pronged analytical approach, integrating spectroscopic and chromatographic techniques. We delve into the theoretical underpinnings and practical execution of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). For each technique, this guide presents not only detailed, field-tested protocols but also the scientific rationale behind experimental choices. Predicted data and key structural-spectral correlations for the target molecule are provided to serve as a benchmark for researchers. This document is intended to be an essential resource for scientists and professionals engaged in the synthesis, characterization, and application of novel pharmaceutical agents.

Introduction: The Significance of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid in Medicinal Chemistry

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid (C₉H₁₀BNO₃, Molecular Weight: 190.99 g/mol ) is a bifunctional molecule featuring a rigid isoindolinone scaffold and a versatile boronic acid moiety. The isoindolinone core is a privileged structure in medicinal chemistry, present in a range of biologically active compounds.[1] The boronic acid group is of paramount importance in modern synthetic chemistry, most notably for its role in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[2]

Boronic acids and their derivatives are increasingly recognized for their therapeutic potential, acting as enzyme inhibitors and saccharide sensors.[3][4] The compound bortezomib, a dipeptidyl boronic acid, is a prime example of a successful boronic acid-containing drug used in cancer chemotherapy.[3] Given this context, the precise and accurate structural elucidation of novel boronic acid derivatives like (2-Methyl-1-oxoisoindolin-5-yl)boronic acid is a non-negotiable prerequisite for its application in drug development programs. This guide provides the analytical blueprint for achieving this critical objective.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid is essential for its handling, formulation, and analysis.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₉H₁₀BNO₃ | Based on chemical structure |

| Molecular Weight | 190.99 g/mol | Calculated from molecular formula |

| Appearance | White to off-white solid | Typical for small organic molecules |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | General solubility of boronic acids and isoindolinones.[5] |

| pKa | ~8-9 | The boronic acid moiety is a Lewis acid, with pKa values typically in this range.[4] |

Molecular Structure and Elucidation Workflow

The structural analysis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid necessitates a multi-technique approach to unambiguously determine its connectivity and stereochemistry. A typical workflow is outlined below.

Caption: A generalized workflow for the structural analysis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For (2-Methyl-1-oxoisoindolin-5-yl)boronic acid, ¹H, ¹³C, and ¹¹B NMR are indispensable.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 (broad s) | broad singlet | 2H | B(OH)₂ | The protons of the boronic acid are acidic and often appear as a broad singlet. Their chemical shift is concentration and temperature-dependent. |

| ~7.8 (d, J ≈ 8.0 Hz) | doublet | 1H | Ar-H | Aromatic proton ortho to the carbonyl group. |

| ~7.6 (s) | singlet | 1H | Ar-H | Aromatic proton adjacent to the boronic acid group. |

| ~7.5 (d, J ≈ 8.0 Hz) | doublet | 1H | Ar-H | Aromatic proton meta to the carbonyl group. |

| ~4.4 (s) | singlet | 2H | CH₂ | Methylene protons of the isoindolinone ring. |

| ~3.1 (s) | singlet | 3H | N-CH₃ | Methyl protons attached to the nitrogen atom. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | Carbonyl carbon of the lactam. |

| ~145 | Ar-C | Aromatic carbon attached to the nitrogen. |

| ~135 | Ar-C | Aromatic carbon attached to the boronic acid (often broad due to quadrupolar relaxation of boron). |

| ~132 | Ar-CH | Aromatic methine carbon. |

| ~128 | Ar-CH | Aromatic methine carbon. |

| ~123 | Ar-CH | Aromatic methine carbon. |

| ~120 | Ar-C | Aromatic carbon adjacent to the carbonyl group. |

| ~50 | CH₂ | Methylene carbon of the isoindolinone ring. |

| ~28 | N-CH₃ | Methyl carbon attached to the nitrogen. |

Predicted ¹¹B NMR Data (160 MHz, DMSO-d₆)

¹¹B NMR is crucial for confirming the presence and electronic environment of the boron atom.

| Chemical Shift (δ, ppm) | Linewidth | Assignment | Rationale |

| ~28-30 | Broad | -B(OH)₂ | The chemical shift is characteristic of a trigonal planar boronic acid. The broadness is due to quadrupolar relaxation. |

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-resolution NMR spectra is as follows:[6]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, typically requiring a longer acquisition time.

-

Acquire a ¹¹B NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm) or an internal standard.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural information from fragmentation patterns.

Expected High-Resolution Mass Spectrometry (HRMS) Data

HRMS is essential for confirming the elemental composition.

| Ionization Mode | Ion | Calculated m/z |

| ESI+ | [M+H]⁺ | 192.0826 |

| ESI+ | [M+Na]⁺ | 214.0646 |

| ESI- | [M-H]⁻ | 190.0670 |

Predicted Fragmentation Pattern (ESI-MS/MS)

Tandem mass spectrometry (MS/MS) can provide valuable structural information.

Caption: Predicted major fragmentation pathways for (2-Methyl-1-oxoisoindolin-5-yl)boronic acid in positive ion ESI-MS/MS.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

Instrument Setup:

-

Use an electrospray ionization (ESI) source.

-

Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable signal.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum in both positive and negative ion modes to determine the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it with the calculated mass.

-

Propose fragmentation pathways based on the observed fragment ions.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (boronic acid) |

| ~1680 | Strong | C=O stretch (lactam) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1350 | Strong | B-O stretch |

| ~1200 | Medium | C-N stretch |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation:

-

For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of the compound.

Challenges and Considerations

The analysis of boronic acids by reversed-phase HPLC can be challenging due to their potential for on-column degradation (hydrolysis of boronic esters if present as impurities) and poor retention.[7] Method development should focus on minimizing these issues.

Recommended HPLC Method

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Experimental Protocol for HPLC Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., a mixture of mobile phase A and B) to prepare a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Instrument Setup:

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

-

Data Acquisition:

-

Inject the sample and run the gradient method.

-

Monitor the chromatogram at the specified wavelength.

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity of the sample based on the peak area percentages.

-

Conclusion

The structural analysis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid is a critical step in its journey from a synthetic target to a potential therapeutic agent. A comprehensive analytical approach, as detailed in this guide, is essential for its unambiguous characterization. The integration of data from NMR, MS, FTIR, and HPLC provides a self-validating system that ensures the identity, purity, and structural integrity of this important molecule. The protocols and predicted data presented herein are intended to empower researchers to confidently and accurately characterize (2-Methyl-1-oxoisoindolin-5-yl)boronic acid and its analogs, thereby accelerating the pace of drug discovery and development.

References

-

Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Retrieved from [Link]

-

Marinaro, W. A., & Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

-

Berionni, G., et al. (2018). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 23(11), 2947. Retrieved from [Link]

-

Patel, K. C., & Patel, P. S. (2014). Synthesis Characterization and Biological Investigations on Metal Complexes of 2-[(8-Hydroxy-1-quinolin-5-yl) methyl]-1H-isoindole-1, 3 (2H) dione. ResearchGate. Retrieved from [Link]

-

Thornalley, P. J., & Rabbani, N. (2014). Mass spectrometric determination of early and advanced glycation in biology. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 795-802. Retrieved from [Link]

-

Reddy, T. J., et al. (2018). Copper (cat) and phenylboronic acid mediated deformylative CN coupling of isoindolinone-3-ols with formamide. Journal of Chemical Sciences, 130(6), 74. Retrieved from [Link]

-

Di Bello, E., et al. (2020). α-Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. Cancers, 12(11), 3169. Retrieved from [Link]

-

Santos, F., & Pires, M. M. (2022). Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research, 55(6), 845-857. Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]

-

Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. Retrieved from [Link]

-

De Pauw, E., et al. (2020). Important Requirements for Desorption/Ionization Mass Spectrometric Measurements of Temozolomide-Induced 2′-Deoxyguanosine Methylations in DNA. Molecules, 25(23), 5709. Retrieved from [Link]

-

Acar, Ç., et al. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, 20(5), e202201171. Retrieved from [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.

-

Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

Silva, M., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

-

Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. Retrieved from [Link]

- Google Patents. CN104163825A - Improved methylboronic acid preparation method.

-

Ielo, L., et al. (2021). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. Molecules, 26(16), 4991. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemical Properties and Applications of Boronic Acids. Retrieved from [Link]

-

Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Semantic Scholar. Retrieved from [Link]

-

Chem-Impex. N-Methylindole-2-boronic acid. Retrieved from [Link]

-

Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

-

Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. Retrieved from [Link]

-

Royal Society of Chemistry. Supplemental Material 100114. Retrieved from [Link]

-

Al-Dhfyan, A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1357065. Retrieved from [Link]

-

Wikipedia. Boronic acid. Retrieved from [Link]

-

Yatsimirsky, A. K. (2018). 1 H NMR spectra (5% vol. DMSO-d 6 /D 2 O) of 2.5 mM macrocycle 3 alone... ResearchGate. Retrieved from [Link]

-

Braunschweig, H., et al. (2012). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Dalton Transactions. Retrieved from [Link]

Sources

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. waters.com [waters.com]

An In-Depth Technical Guide to (2-Methyl-1-oxoisoindolin-5-yl)boronic acid: A Key Building Block in Modern Drug Discovery

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid, registered under CAS number 1190875-38-7, has emerged as a pivotal building block for researchers, scientists, and drug development professionals. Its unique structural features, combining a rigid isoindolinone core with the versatile reactivity of a boronic acid, position it as a valuable intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a particular focus on its role in the development of targeted therapies. The isoindolinone moiety is a recognized privileged scaffold in medicinal chemistry, frequently found in compounds targeting a range of biological pathways. The addition of a boronic acid at the 5-position unlocks a powerful toolkit for synthetic chemists, primarily through its utility in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid is essential for its effective use in synthesis and for the interpretation of experimental results.

| Property | Value | Source |

| CAS Number | 1190875-38-7 | N/A |

| Molecular Formula | C₉H₁₀BNO₃ | N/A |

| Molecular Weight | 190.99 g/mol | N/A |

| Appearance | Off-white to white solid | N/A |

| Purity | Typically ≥95% | N/A |

| Storage | Store in a cool, dry place, away from light | N/A |

Note: Specific spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry should be obtained from the certificate of analysis for a specific batch.

Synthesis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid: A Modern Approach via Miyaura Borylation

The most common and efficient method for the synthesis of aryl boronic acids, including (2-Methyl-1-oxoisoindolin-5-yl)boronic acid, is the Miyaura borylation reaction.[1][2] This palladium-catalyzed cross-coupling reaction utilizes a readily available aryl halide as the starting material and a diboron reagent to introduce the boronic acid functionality. The reaction is prized for its mild conditions and broad functional group tolerance.[1]

The logical precursor for the synthesis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid is 5-bromo-2-methylisoindolin-1-one. The overall transformation is depicted below:

Figure 1: General workflow for the synthesis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid.

Detailed Experimental Protocol: Synthesis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid

This protocol is a representative procedure based on established Miyaura borylation methodologies for similar substrates.

Materials:

-

5-Bromo-2-methylisoindolin-1-one

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Water (deionized)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-methylisoindolin-1-one (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask, followed by the addition of Pd(dppf)Cl₂ (0.03 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester.

-

Hydrolysis to Boronic Acid: Dissolve the crude pinacol ester in a suitable solvent system (e.g., acetone/water). Add an aqueous acid solution (e.g., 1M HCl) and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (2-Methyl-1-oxoisoindolin-5-yl)boronic acid can be further purified by recrystallization or column chromatography.

Application in Drug Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] This powerful carbon-carbon bond-forming reaction enables the coupling of the isoindolinone moiety to various aryl or heteroaryl halides, providing a modular and efficient route to complex molecular architectures. This strategy is particularly prevalent in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.

Figure 2: General scheme of a Suzuki-Miyaura coupling reaction utilizing (2-Methyl-1-oxoisoindolin-5-yl)boronic acid.

Exemplary Application: Synthesis of a PARP Inhibitor Precursor

Materials:

-

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid

-

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile (or a similar aryl halide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

Procedure:

-

Reaction Setup: In a reaction vessel, combine (2-Methyl-1-oxoisoindolin-5-yl)boronic acid (1.2 eq), the aryl halide (1.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

-

Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen).

-

Solvent and Base Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of potassium phosphate (3.0 eq).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously until the starting materials are consumed, as monitored by LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the desired coupled product.

Mechanism of Action in the Context of PARP Inhibition

The isoindolinone scaffold, introduced via (2-Methyl-1-oxoisoindolin-5-yl)boronic acid, often serves as a key pharmacophore in PARP inhibitors. These inhibitors function by blocking the enzymatic activity of PARP, a protein crucial for DNA single-strand break repair. In cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), the inhibition of PARP leads to an accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality.

Figure 3: Simplified signaling pathway illustrating the principle of synthetic lethality with PARP inhibitors.

Conclusion and Future Perspectives

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid is a testament to the power of rational drug design and the importance of versatile chemical building blocks. Its straightforward synthesis via Miyaura borylation and its reliable performance in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists. As the landscape of targeted cancer therapy continues to evolve, the demand for such well-defined and reactive intermediates is expected to grow. Further exploration of the reactivity of this boronic acid and its application in the synthesis of novel therapeutic agents will undoubtedly contribute to the advancement of drug discovery and development.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Miyaura, N., Ishiyama, T., Sasaki, H., Ishikawa, M., Satoh, M., & Suzuki, A. (1995). Palladium-Catalyzed Intermolecular Cross-Coupling of B-Alkyl-9-borabicyclo[3.3.1]nonane with 1-Halo-1-alkenes or Haloarenes. Synthesis of Functionalized Alkenes and Arenes. Journal of the American Chemical Society, 117(41), 10439-10449. [Link]

-

University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Retrieved from [Link]

-

Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). A Convenient and General Method for the Suzuki Cross-Coupling of Arylboronic Acids with Aromatic and Heteroaromatic Halides in the Presence of a Phase-Transfer Catalyst. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link]

Sources

An In-Depth Technical Guide to (2-Methyl-1-oxoisoindolin-5-yl)boronic acid: Synthesis, Characterization, and Application in PARP1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid is a key building block in the development of targeted therapeutics, most notably as a scaffold for Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. This guide provides a comprehensive overview of its fundamental properties, a detailed synthetic protocol, characterization methodologies, and a mechanistic exploration of its application in the context of PARP1 inhibition for cancer therapy.

Introduction: The Significance of the Isoindolinone-Boronic Acid Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+). This mimicry allows isoindolinone derivatives to act as competitive inhibitors for NAD+-dependent enzymes, a prominent example being the Poly(ADP-ribose) polymerase (PARP) family.[1][2] PARP enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway. Their inhibition has emerged as a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations, through a concept known as synthetic lethality.[1][2]

The incorporation of a boronic acid group at the 5-position of the 2-methyl-1-oxoisoindoline core introduces a versatile functional handle. Boronic acids are known for their ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites, potentially enhancing binding affinity and modifying selectivity profiles.[3] This unique combination of a PARP-binding pharmacophore and a reactive boronic acid moiety makes (2-Methyl-1-oxoisoindolin-5-yl)boronic acid a molecule of significant interest in contemporary drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid is essential for its effective use in synthesis and biological assays.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BNO₃ | [4] |

| Molecular Weight | 190.99 g/mol | [4] |

| CAS Number | 1190875-38-7 | [4] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to have some solubility in polar organic solvents like DMSO and methanol | General knowledge |

Synthesis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid

The synthesis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid can be achieved through a two-step process starting from 1-methylindolin-2-one. The first step involves the bromination of the isoindolinone core, followed by a palladium-catalyzed Miyaura borylation.

Diagram of the Synthetic Workflow

Caption: Synthetic route to (2-Methyl-1-oxoisoindolin-5-yl)boronic acid.

Part 1: Synthesis of 5-Bromo-2-methylisoindolin-1-one

This protocol is adapted from a known procedure for the bromination of a similar indole-2-one derivative.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylindolin-2-one (1.0 eq) in acetonitrile.

-

Cooling: Cool the solution to 263 K (-10 °C) using an appropriate cooling bath.

-

Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in acetonitrile to the cooled reaction mixture.

-

Reaction: Stir the reaction mixture at this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice water and stir for an additional hour.

-

Extraction: Extract the aqueous mixture with chloroform or another suitable organic solvent.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from ethanol to yield 5-bromo-2-methylisoindolin-1-one.[1]

Part 2: Miyaura Borylation to (2-Methyl-1-oxoisoindolin-5-yl)boronic acid

This generalized protocol for the Miyaura borylation of aryl halides is a well-established method for the synthesis of arylboronic acids and their esters.[2][5]

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2-methylisoindolin-1-one (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and potassium acetate (KOAc) (3.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as PdCl₂(dppf) (0.03 eq), followed by the addition of anhydrous, degassed 1,4-dioxane.

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously for the time required for the reaction to complete (monitor by TLC or LC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification and Hydrolysis: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by silica gel chromatography. Purify the crude product by column chromatography to obtain (2-Methyl-1-oxoisoindolin-5-yl)boronic acid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized (2-Methyl-1-oxoisoindolin-5-yl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the isoindolinone ring system, a singlet for the N-methyl group, and a singlet for the methylene protons of the isoindolinone core. The protons on the boronic acid group (-B(OH)₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the lactam, the aromatic carbons, the N-methyl carbon, and the methylene carbon. The carbon atom attached to the boron atom will also have a characteristic chemical shift.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. The mass spectrum is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight of 190.99 g/mol .

Application in Drug Development: A Scaffold for PARP1 Inhibitors

The (2-Methyl-1-oxoisoindolin-5-yl)boronic acid scaffold is a key component in the design of potent and selective PARP1 inhibitors.

Mechanism of PARP1 Inhibition

PARP1 is a key enzyme in the base excision repair (BER) pathway, a major DNA repair mechanism for single-strand breaks (SSBs). Upon detecting DNA damage, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage.[6]

Isoindolinone-based PARP inhibitors act as competitive inhibitors by mimicking the nicotinamide portion of NAD+, thereby occupying the NAD+ binding pocket of the PARP1 catalytic domain.[7] This prevents the synthesis of PAR chains, leading to the "trapping" of PARP1 on the DNA at the site of damage. The stalled PARP1-DNA complex is highly cytotoxic, as it can interfere with DNA replication, leading to the formation of double-strand breaks (DSBs). In cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, resulting in cell death.[6]

Role of the Boronic Acid Moiety

The boronic acid group can contribute to the inhibitory activity in several ways:

-

Enhanced Binding Affinity: The boronic acid can form reversible covalent bonds with nucleophilic residues, such as serine or lysine, within or near the PARP1 active site, thereby increasing the inhibitor's residence time and potency.[3]

-

Modulation of Selectivity: The specific interactions of the boronic acid group with amino acid residues can be exploited to achieve selectivity for PARP1 over other PARP family members.

-

Improved Physicochemical Properties: The polar nature of the boronic acid group can influence the solubility and other drug-like properties of the inhibitor.

Signaling Pathway of PARP1 Inhibition

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Conclusion

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid is a valuable and versatile building block for the development of targeted therapies. Its synthesis is achievable through established chemical transformations, and its unique structural features make it an attractive scaffold for the design of potent and selective enzyme inhibitors, particularly for PARP1. The in-depth understanding of its properties, synthesis, and mechanism of action provided in this guide will aid researchers and drug development professionals in harnessing the full potential of this important molecule in the fight against cancer and other diseases.

References

-

McCarthy, K. A., Marcotte, D. J., Parelkar, S., McKinnon, C. L., Trammell, L. E., Stangeland, E. L., & Jetson, R. R. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem, 19(11), e202400093. [Link]

-

Molander, G. A., & Trice, S. L. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Journal of organic chemistry, 77(19), 8678–8688. [Link]

-

Zhang, Y., Wang, Y., & Wang, L. (2009). 5-Bromo-1-methylindolin-2-one. Acta crystallographica. Section E, Structure reports online, 65(Pt 7), o1553. [Link]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

-

Bedell, S. A., Johnston, J. D., & Berkowitz, D. B. (2024). Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. Organic Letters. [Link]

-

Stangeland, E. L., McCarthy, K., & Jetson, R. R. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters, 16(8), 1497-1498. [Link]

-

Papeo, G., Posteri, H., Borghi, D., Casale, E., Ciavolella, A., Ciomei, M., ... & Pezzetta, D. (2017). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. Journal of medicinal chemistry, 60(17), 7383–7403. [Link]

-

Nechaev, A. V., Prosvirkin, A. V., & Nenajdenko, V. G. (2013). Miyaura Borylation and One-Pot Two-Step Homocoupling of Aryl Chlorides and Bromides under Solvent-Free Conditions. European Journal of Organic Chemistry, 2013(16), 3338-3344. [Link]

-

Hull, K. L., & An, B. (2022). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Organic Letters, 24(47), 8704-8708. [Link]

-

Wang, Y., Zhang, Y., & Liu, Y. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]

-

Zhang, J., Li, Y., Wang, Y., & Liu, Y. (2016). Crystal structure-based discovery of a novel synthesized PARP1 inhibitor (OL-1) with apoptosis-inducing mechanisms in triple-negative breast cancer. Scientific reports, 6, 38248. [Link]

-

Salmas, R. E., Ünlu, A., Yurtsever, M., & Durdagi, S. (2015). In-Silico investigation of PARP-1 catalytic domains in holo and apo states for the design of high affinity PARP-1 inhibitors. Journal of enzyme inhibition and medicinal chemistry, 30(6), 926–934. [Link]

-

da Silva, A. C., da Cruz, E. F., & de Farias, F. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 25(19), 4433. [Link]

-

Lee, J. M., & Park, S. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International journal of molecular sciences, 23(15), 8412. [Link]

-

5-bromo-2-methylisoindoline | C9H10BrN | CID 285848. PubChem. [Link]

-

Bouzbouz, S., & El Boustani, A. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Heterocyclic Chemistry, 16(1), 1-8. [Link]

-

ZSM02, a combi-molecule synthesized by acetylation of an unstable monoalkyltriazene, shows growth inhibitory potency and is characterized by 15N-, 13C- and 1H-NMR spectroscopy. (2017). PloS one, 12(7), e0181229. [Link]

- Method for preparing 5-bromoindole. (2012).

-

Krencz, M., & Szilágyi, K. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry. [Link]

-

1 H- and 13 C-NMR data for compounds 1-5 (DMSO-d6). ResearchGate. [Link]

-

Ghosh, S., Saha, S., Mondal, S., & Jana, S. (2025). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. [Link]

-

Yang, W., Gao, X., & Wang, B. (2003). Synthesis of biologically active boron-containing compounds. Medicinal research reviews, 23(3), 346–368. [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). Diva-Portal.org. [Link]

-

1 H- and 13 C-NMR Spectroscopic Studies of Selected Quassinoids. (2025). ResearchGate. [Link]

-

Rabbani, N., & Thornalley, P. J. (2014). Mass spectrometric determination of early and advanced glycation in biology. Amino acids, 46(7), 1625–1639. [Link]

-

Itoh, Y., Suzuki, T., & Miyata, N. (2009). Design, synthesis, and biological activity of boronic acid-based histone deacetylase inhibitors. Journal of medicinal chemistry, 52(9), 2919–2928. [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2023). MDPI. [Link]

-

Recent Advances in Mass Spectrometry-Based Protein Interactome Studies. (2022). PMC. [Link]

-

Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. (2023). ResearchGate. [Link]

Sources

- 1. 5-Bromo-1-methylindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 4. (2-Methyl-1-oxoisoindolin-5-yl)boronic acid CAS#: 1190875-38-7 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Physicochemical Properties and Predicted Solubility Profile

An in-depth technical guide on the solubility of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid would be highly valuable for researchers, scientists, and drug development professionals. This guide would need to be structured to provide a comprehensive understanding of the compound's solubility characteristics, the methodologies for its determination, and the influencing factors.

This section would begin with an overview of the chemical structure of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid, highlighting the key functional groups: the lactam ring of the isoindolinone core, the N-methyl group, and the boronic acid moiety. An analysis of these groups would allow for a qualitative prediction of its solubility. For instance, the polar boronic acid and lactam groups would be expected to contribute to aqueous solubility, while the aromatic ring system introduces hydrophobicity.

A table summarizing key physicochemical properties relevant to solubility, such as molecular weight, pKa of the boronic acid, and predicted LogP (a measure of lipophilicity), would be included. These parameters provide a theoretical foundation for understanding its behavior in different solvent systems.

Part 2: Experimental Determination of Aqueous and Organic Solubility

This core section would provide detailed, step-by-step protocols for determining the solubility of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid.

Thermodynamic Solubility in Aqueous Buffers

A detailed protocol for a shake-flask method, a gold standard for thermodynamic solubility, would be presented. This would include:

-

Materials and Reagents: A list of necessary equipment (e.g., vials, shaker, centrifuge, pH meter) and reagents (e.g., purified water, buffer salts for a range of pH values).

-

Procedure:

-

Preparation of a series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9).

-

Addition of an excess of the solid compound to each buffer.

-

Equilibration of the samples on a shaker for a defined period (e.g., 24-48 hours) at a controlled temperature.

-

Separation of the undissolved solid by centrifugation or filtration.

-

Quantification of the dissolved compound in the supernatant using a suitable analytical method like High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Data Analysis: Instructions on how to construct a standard curve for the compound and calculate the solubility in mg/mL or µg/mL at each pH.

A discussion on the expected pH-solubility profile would follow, explaining that boronic acids are weak Lewis acids and their solubility is likely to increase at higher pH values due to the formation of the more soluble boronate anion.

Kinetic Solubility in Aqueous Buffers

For high-throughput screening applications, a protocol for determining kinetic solubility would be provided. This typically involves:

-

Procedure:

-

Preparation of a high-concentration stock solution of the compound in an organic solvent like DMSO.

-

Addition of this stock solution to the aqueous buffers.

-

Incubation for a shorter period (e.g., 1-2 hours).

-

Measurement of the highest concentration at which the compound remains in solution, often detected by the onset of precipitation using nephelometry or turbidimetry.

-

Solubility in Organic Solvents

A protocol for determining solubility in common organic solvents relevant to chemical synthesis and formulation (e.g., methanol, ethanol, DMSO, acetonitrile, dichloromethane) would be detailed. The methodology would be similar to the thermodynamic aqueous solubility determination but using the respective organic solvents.

A summary table would be presented to collate the experimentally determined solubility data in various aqueous buffers and organic solvents.

Part 3: Factors Influencing Solubility and Formulation Strategies

This section would delve into practical considerations for working with (2-Methyl-1-oxoisoindolin-5-yl)boronic acid.

-

Impact of Temperature: A discussion on how temperature generally affects solubility and the importance of conducting experiments at controlled temperatures.

-

Polymorphism: An explanation of how different solid-state forms (polymorphs) of the compound can exhibit different solubilities and the need for solid-state characterization.

-

Potential for Degradation: Boronic acids can be susceptible to degradation, and this section would highlight the importance of assessing the chemical stability of the compound during the solubility experiments.

-

Formulation Strategies for Poorly Soluble Compounds: If the compound is found to have low aqueous solubility, this section would briefly touch upon potential formulation strategies such as the use of co-solvents, surfactants, or complexation agents like cyclodextrins.

Part 4: Visualization and Data Representation

To enhance clarity, this guide would include:

-

Chemical Structure Diagram: A clear 2D drawing of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid.

-

Workflow Diagrams: Flowcharts created using Graphviz to illustrate the experimental workflows for thermodynamic and kinetic solubility determination. For example:

Workflow for Thermodynamic Solubility Determination

-

Data Plots: An example of how to plot the pH-solubility profile, with pH on the x-axis and solubility on the y-axis.

Part 5: References

A comprehensive list of references would be provided, citing authoritative sources for the experimental protocols (e.g., publications from leading pharmaceutical scientists or regulatory guidelines) and for the fundamental principles of solubility and boronic acid chemistry. This would lend credibility to the guide and provide avenues for further reading.

By structuring the guide in this manner, it would serve as a valuable, in-depth technical resource for its intended audience, enabling them to both understand and experimentally determine the solubility of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid.

Introduction: The Ascendant Role of Boronic Acids in Modern Drug Discovery

An In-Depth Technical Guide to (2-Methyl-1-oxoisoindolin-5-yl)boronic acid

Boron-containing compounds, once relegated to the periphery of medicinal chemistry due to perceived toxicity, have undergone a remarkable renaissance.[1][2] This shift was catalyzed by the clinical success of bortezomib (Velcade®), the first boronic acid-containing proteasome inhibitor approved by the FDA in 2003 for treating multiple myeloma.[1][3] Today, the boronic acid moiety is recognized as a versatile and valuable functional group, prized for its unique electronic properties, stability, and capacity for reversible covalent interactions with biological targets.[3][4]

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid is a heterocyclic aryl boronic acid that has emerged as a crucial building block for the synthesis of complex, biologically active molecules. Its rigid isoindolinone core provides a defined three-dimensional scaffold, while the boronic acid handle serves as a versatile anchor point for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][5] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, properties, and applications of this important synthetic intermediate.

Physicochemical Properties and Characterization

The fundamental properties of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid are summarized below. These data are critical for its use in synthetic chemistry, guiding decisions on solubility, reactivity, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1190875-38-7 | [6] |

| Molecular Formula | C₉H₁₀BNO₃ | Inferred |

| Molecular Weight | 191.00 g/mol | Inferred |

| Appearance | Typically an off-white to white solid | General Knowledge |

Structural Characterization

Confirmation of the structure and purity of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid relies on a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the proton environment, confirming the presence of the N-methyl group, the methylene protons of the isoindolinone ring, and the aromatic protons. ¹³C NMR is used to identify all unique carbon atoms in the molecule.[7]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the molecular ion peak.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound, separating it from starting materials, by-products, and impurities.

Synthesis and Reactivity

General Synthesis Strategy

Aryl boronic acids are typically synthesized via one of two primary routes: the borylation of an aryl halide or the trapping of an organometallic intermediate.[1] For (2-Methyl-1-oxoisoindolin-5-yl)boronic acid, a common approach begins with a halogenated precursor, such as 5-bromo-2-methylisoindolin-1-one.

The workflow below illustrates a typical palladium-catalyzed borylation reaction, a robust and widely used method in modern organic synthesis.

Caption: General workflow for the synthesis of the target boronic acid.

Key Reactivity: The Suzuki-Miyaura Cross-Coupling

The premier application of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid is its participation in Suzuki-Miyaura cross-coupling reactions to form new C-C bonds.[8][9] This palladium-catalyzed reaction is a cornerstone of pharmaceutical synthesis due to its functional group tolerance, stereospecificity, and generally high yields.[9][10]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (R¹-X) bond, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the boronic acid.[11]

-

Reductive Elimination: The two organic fragments (R¹ and R²) couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Caption: A simplified diagram of the PI3K/AKT signaling pathway.

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and application of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid. Researchers should always first consult relevant safety data sheets and perform appropriate risk assessments.

Protocol 1: Synthesis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid pinacol ester

Rationale: This procedure uses a palladium-catalyzed Miyaura borylation, a reliable method for converting aryl bromides to boronic esters. The pinacol ester is often preferred for purification and storage due to its increased stability compared to the free boronic acid. [12]

-

Materials:

-

5-Bromo-2-methylisoindolin-1-one

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium acetate (KOAc) (3.0 eq)

-

Anhydrous 1,4-dioxane

-

-

Procedure:

-

To an oven-dried flask, add 5-bromo-2-methylisoindolin-1-one, B₂pin₂, Pd(dppf)Cl₂, and potassium acetate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the desired pinacol ester.

-

Protocol 2: Suzuki-Miyaura Coupling with an Aryl Bromide

Rationale: This protocol describes a typical Suzuki coupling. The choice of a phosphine ligand (e.g., SPhos, XPhos) and a strong base (e.g., K₃PO₄) is common for coupling heteroaryl boronic acids and can be crucial for achieving high yields, especially with challenging substrates. [8]

-

Materials:

-

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid (1.5 eq)

-

Aryl or heteroaryl bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

SPhos (buchwald ligand) (0.04 eq)

-